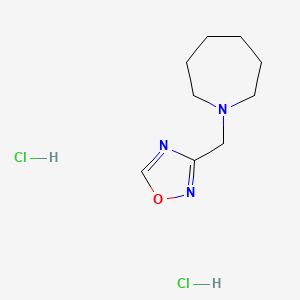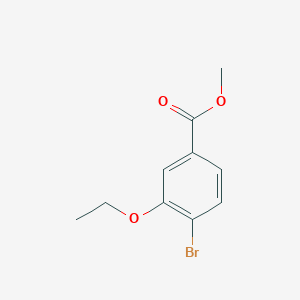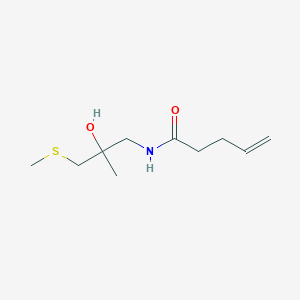
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine” is a chemical compound that has been studied for various applications . It is related to isoquinoline-1,3-dione compounds, which have attracted extensive attention from synthetic chemists .
Synthesis Analysis
The synthesis of related compounds, such as isoquinoline-1,3-dione compounds, involves diverse synthetic methods employing acryloyl benzamides as key substrates . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .作用机制
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, IDRA-21 increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects:
IDRA-21 has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It also increases the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, IDRA-21 has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of IDRA-21 is its ability to improve cognitive function without the side effects associated with traditional psychostimulants. However, one limitation is that its effects on cognitive function may be limited to certain types of memory and learning tasks.
未来方向
There are several potential future directions for research on IDRA-21. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Additionally, further studies are needed to explore the long-term effects of IDRA-21 on cognitive function and its safety profile.
In conclusion, IDRA-21 is a promising compound with potential applications in cognitive enhancement and treatment of neurological disorders. Its mechanism of action as a positive allosteric modulator of AMPA receptors and its ability to increase the release of acetylcholine and BDNF make it a promising candidate for further research. However, more studies are needed to fully understand its effects on cognitive function and its safety profile.
合成方法
The synthesis of IDRA-21 involves the reaction of isovanillin with a secondary amine, followed by the addition of dimethyl oxalate and subsequent reduction with lithium aluminum hydride. The final product is purified through recrystallization to yield a white crystalline powder.
科学研究应用
IDRA-21 has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders. It has been shown to improve memory and learning in animal models and has been tested in clinical trials for the treatment of Alzheimer's disease and schizophrenia.
安全和危害
属性
IUPAC Name |
4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGTJANAUJKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)
![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)


![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2852677.png)
![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
